molecular formula C10H12O3 B6185115 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid CAS No. 2649069-74-7

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid

Cat. No. B6185115
CAS RN: 2649069-74-7
M. Wt: 180.2
InChI Key:
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Description

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid, also known as OTNCA, is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of biologically active compounds. OTNCA has been extensively studied for its potential therapeutic applications, including its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). OTNCA is also known to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid has been studied extensively in scientific research. It has been shown to have anti-inflammatory effects, as well as anti-cancer and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid is able to reduce inflammation and thus provide relief from various inflammatory conditions.
Biochemical and Physiological Effects
2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. In addition, 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This can be useful in studying the biochemical and physiological effects of various compounds. However, one limitation of using 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid in laboratory experiments is that it may not be suitable for all types of experiments. For example, it may not be suitable for experiments involving high temperatures or long reaction times.

Future Directions

In the future, 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid may be used in the development of novel therapeutic agents for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid may be used to study the mechanisms of action of various compounds, as well as to explore the biochemical and physiological effects of various compounds. Furthermore, 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid may be used in the development of novel drugs for the treatment of inflammation, cancer, and bacterial infections.

Synthesis Methods

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid can be synthesized in several ways. The most common method involves the reaction of 2,3,4-trimethyl-2-oxo-1,3-dioxolane-4-carboxylic acid with 1-chloro-3,7-dimethyl-2-oxotricyclo[3.3.1.0,3,7]nonane. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide at a temperature of 80-90°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid involves the conversion of a cyclic ketone to a carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form endo-3-norbornene-2,5-dicarboxylic anhydride", "Step 2: Hydrolysis of endo-3-norbornene-2,5-dicarboxylic anhydride with sodium hydroxide to form endo-3-norbornene-2,5-dicarboxylic acid", "Step 3: Reduction of endo-3-norbornene-2,5-dicarboxylic acid with sodium borohydride to form endo-3-norbornene-2,5-dimethanol", "Step 4: Oxidation of endo-3-norbornene-2,5-dimethanol with hydrochloric acid and sodium chlorite to form endo-3-norbornene-2,5-dicarboxylic acid", "Step 5: Cyclization of endo-3-norbornene-2,5-dicarboxylic acid with sodium bicarbonate to form 2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid" ] }

CAS RN

2649069-74-7

Product Name

2-oxotricyclo[3.3.1.0,3,7]nonane-1-carboxylic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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